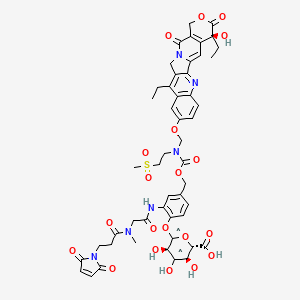

![molecular formula C8H7N3O2S B2542759 Ácido 4-amino-5-metiltieno[2,3-d]pirimidina-6-carboxílico CAS No. 958785-70-1](/img/structure/B2542759.png)

Ácido 4-amino-5-metiltieno[2,3-d]pirimidina-6-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

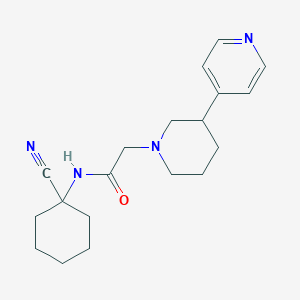

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2S and its molecular weight is 209.22. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Ácido 4-amino-5-metiltieno[2,3-d]pirimidina-6-carboxílico: y sus derivados han mostrado propiedades anticancerígenas prometedoras. Los investigadores han sintetizado nuevos compuestos mediante la sustitución de la segunda posición del anillo tienopirimídico. Estos compuestos se probaron in vitro contra líneas celulares humanas y de ratón. Notablemente, exhibieron actividad antiproliferativa contra líneas celulares de cáncer de mama, incluidas MCF-7 y MDA-MB-231 . El compuesto 2 demostró el mejor efecto antiproliferativo contra las células MCF-7, con una IC50 de 4.3 ± 0.11 µg/mL (0.013 µM).

Índice Selectivo y Seguridad

El compuesto 3 mostró un alto índice selectivo (SI = 19.3) con respecto a las células MCF-7, mientras que el compuesto 2 exhibió selectividad hacia las células MDA-MB-231 (SI = 3.7). Además, se encontró que estos compuestos son seguros para las células BLAB 3T3 y MFC-10A, lo que los hace adecuados para estudios antitumorales adicionales .

Análisis de Energía y Estabilidad

Los confórmeros más estables se seleccionaron en base al análisis de energía y se optimizaron utilizando la teoría del funcional de la densidad (DFT). Se determinaron la eficiencia del ligando, la eficiencia de la lipofilia del ligando y otros parámetros fisicoquímicos para estas 4-amino-tienopirimidinas .

En resumen, los derivados del ácido 4-amino-5-metiltieno[2,3-d]pirimidina-6-carboxílico son prometedores como agentes anticancerígenos potenciales, particularmente contra líneas celulares de cáncer de mama. Se requiere investigación y optimización adicionales para explorar su potencial terapéutico completo . ¡Si necesita más información o aplicaciones adicionales, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary targets of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid are human and mouse cell lines, specifically MFC-7 and MDA-MB-231 breast cancer cell lines . The compound has shown significant anti-proliferative activity against these cell lines .

Mode of Action

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: interacts with its targets by inhibiting their proliferation . The compound’s mode of action is primarily based on its structural optimization . The derivatives of this compound were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium .

Biochemical Pathways

The exact biochemical pathways affected by 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid It’s clear that the compound affects the proliferation pathways of the targeted cell lines .

Pharmacokinetics

The ADME properties and bioavailability of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid The compound’s physicochemical parameters were determined, indicating that it has been studied for its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ’s action include significant anti-proliferative activity against the MFC-7 and MDA-MB-231 breast cancer cell lines . The compound showed the best antiproliferative effect in respect to the MCF-7 cell line .

Action Environment

The environmental factors influencing the action, efficacy, and stability of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid The compound was tested in vitro, indicating that its action can be influenced by the conditions of the laboratory environment .

Direcciones Futuras

The future directions of the research on “4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid” could involve further studies on its synthesis, mechanism of action, and potential applications . The compound’s potential as a potent Mnk inhibitor suggests that it could have significant implications in the field of oncogenesis .

Análisis Bioquímico

Cellular Effects

Related thienopyrimidines have been shown to have antiproliferative properties, suggesting that they may influence cell function and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Propiedades

IUPAC Name |

4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-3-4-6(9)10-2-11-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCXTNUAVDXQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958785-70-1 |

Source

|

| Record name | 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2-oxazole-5-carbonyl)-1,4-diazepane](/img/structure/B2542677.png)

![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)

![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzene-1,2-dicarboxylicacid](/img/structure/B2542687.png)

![N-(3,4-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2542689.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)